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Compound of Interest

Compound Name: 3,3-Dimethylbutanoate

Cat. No.: B8739618 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for a series of 3,3-dimethylbutanoate esters.

The information is intended to aid researchers and professionals in the fields of chemistry and

drug development in the identification and characterization of these compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for methyl, ethyl, and propyl 3,3-
dimethylbutanoate. This data is crucial for the structural elucidation and purity assessment of

these esters.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound
δ (ppm) - t-butyl
(9H, s)

δ (ppm) - CH₂ (2H,
s)

δ (ppm) - O-Alkyl
Group

Methyl 3,3-

dimethylbutanoate
1.03 2.22 3.66 (3H, s, -OCH₃)

Ethyl 3,3-

dimethylbutanoate
1.03 2.20

4.12 (2H, q, J=7.1 Hz,

-OCH₂CH₃), 1.25 (3H,

t, J=7.1 Hz, -

OCH₂CH₃)[1]

Propyl 3,3-

dimethylbutanoate
1.02 2.19

4.01 (2H, t, J=6.7 Hz,

-OCH₂CH₂CH₃), 1.65

(2H, sextet, J=7.1 Hz,

-OCH₂CH₂CH₃), 0.93

(3H, t, J=7.4 Hz, -

OCH₂CH₂CH₃)[2]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Compound

δ (ppm) -
C(CH₃)₃

δ (ppm) -
C(CH₃)₃

δ (ppm) -
CH₂

δ (ppm) -
C=O

δ (ppm) - O-
Alkyl Group

Methyl 3,3-

dimethylbuta

noate

30.7 29.3 49.3 173.1 51.2 (-OCH₃)

Ethyl 3,3-

dimethylbuta

noate

30.8 29.3 49.5 172.6
60.1 (-OCH₂),

14.3 (-CH₃)[1]

Propyl 3,3-

dimethylbuta

noate

30.8 29.3 49.5 172.7

65.8 (-OCH₂),

22.1 (-CH₂),

10.5 (-CH₃)[2]

Table 3: IR Spectroscopic Data (Neat/Liquid Film)
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Compound
ν (cm⁻¹) - C-H
stretch

ν (cm⁻¹) - C=O
stretch

ν (cm⁻¹) - C-O
stretch

Methyl 3,3-

dimethylbutanoate
~2950-2870 ~1740 ~1170

Ethyl 3,3-

dimethylbutanoate
~2950-2870 ~1735 ~1170

Propyl 3,3-

dimethylbutanoate
~2950-2870 ~1735 ~1170[2]

Table 4: Mass Spectrometry Data (Electron Ionization)
Compound Molecular Ion (m/z)

Key Fragment Ions (m/z)
and their Interpretation

Methyl 3,3-dimethylbutanoate 130

115 ([M-CH₃]⁺), 101 ([M-

C₂H₅]⁺), 87 ([M-C₃H₇]⁺), 74

([McLafferty rearrangement]⁺),

57 ([C(CH₃)₃]⁺ - base peak)

Ethyl 3,3-dimethylbutanoate 144

129 ([M-CH₃]⁺), 115 ([M-

C₂H₅]⁺), 101 ([M-C₃H₇]⁺), 88

([McLafferty rearrangement]⁺),

57 ([C(CH₃)₃]⁺ - base peak)[1]

Propyl 3,3-dimethylbutanoate 158

115 ([M-C₃H₇]⁺), 102

([McLafferty rearrangement]⁺),

57 ([C(CH₃)₃]⁺ - base peak)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized based on the available

instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of the 3,3-dimethylbutanoate ester (5-10 mg) is dissolved in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 300 or 400 MHz

spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve

an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument,

typically operating at 75 or 100 MHz. A wider spectral width (e.g., 200-220 ppm) is used.

Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise

ratio. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024

or more) are generally required due to the lower natural abundance and sensitivity of the ¹³C

nucleus.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a neat spectrum is obtained by placing a drop of the

ester between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a

thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is

then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-

400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The ester sample is introduced into the mass

spectrometer via a gas chromatograph (GC) for separation and purification. In the mass

spectrometer, the molecules are ionized using electron ionization (EI) with a standard energy

of 70 eV.

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-

charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer. The detector records the
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abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow and Data
Synergy
The following diagrams illustrate the general workflow for spectroscopic analysis and the

interplay between different spectroscopic techniques for the structural elucidation of 3,3-
dimethylbutanoate esters.
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General workflow for spectroscopic analysis of 3,3-dimethylbutanoate esters.
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Spectroscopic Techniques

Information Provided
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Synergistic use of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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